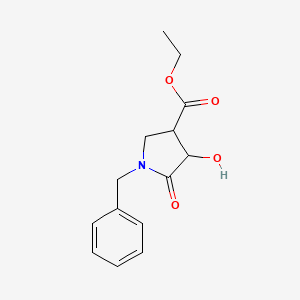

Ethyl 1-Benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-2-19-14(18)11-9-15(13(17)12(11)16)8-10-6-4-3-5-7-10/h3-7,11-12,16H,2,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKDLEHPCPKSCPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(C(=O)C1O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Optimization Parameters:

-

Solvent : Toluene is preferred for its non-polarity, which stabilizes the transition state.

-

Base : Potassium tert-butoxide (1.1–1.2 equiv.) ensures complete deprotonation without side reactions.

-

Temperature : Ice-cooling (0°C) minimizes epimerization and byproduct formation.

A representative procedure yields ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate in 78% yield after 2 hours. Subsequent hydrolysis of the oxo group is required to access the hydroxyl derivative (see Section 2).

Reduction of 4-Oxo Intermediates

The 4-oxo group in ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate is reduced to a hydroxyl group using sodium borohydride (NaBH₄) in methanol. This step is critical for introducing the 4-hydroxy functionality.

Procedure:

-

Dissolve the oxo intermediate (5 g, 20.2 mmol) in methanol (75 mL) at 0°C.

-

Add NaBH₄ (4.58 g, 121.2 mmol) in portions over 30 minutes.

-

Warm to room temperature and stir overnight.

-

Quench with 2 M NaOH, extract with ethyl acetate, and purify via silica gel chromatography.

Reductive Amination for Functionalization

Reductive amination introduces substituents at the 4-position while constructing the pyrrolidine ring. Benzylamine reacts with ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate in benzene under Dean-Stark conditions to form an imine intermediate, which is reduced using sodium cyanoborohydride (NaBH₃CN).

Experimental Details:

-

Reagents : Benzylamine (1.0 equiv.), NaBH₃CN (1.5 equiv.), HCl-saturated methanol.

-

Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 12 hours.

Stereoselective Synthesis via Chiral Auxiliaries

Enantiomerically pure derivatives are synthesized using chiral starting materials or catalysts. For example, (3S,4R)-ethyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate is prepared via asymmetric reduction of a ketone intermediate using zinc dust in acetic acid.

Protocol:

-

Treat diethyl 2-benzyl-3-methylisoxazolidine-4,5-dicarboxylate (1.3 g) with zinc dust (0.52 g) in acetic acid (40 mL).

-

Stir overnight, filter, and concentrate.

-

Purify via silica gel chromatography (50–75% ethyl acetate/hexanes).

Yield : 56%. The (3S,4R) configuration is confirmed by ¹H NMR and X-ray diffraction.

Comparative Analysis of Methods

| Method | Key Reagents | Yield (%) | Stereoselectivity | Complexity |

|---|---|---|---|---|

| Cyclization | t-BuOK, toluene | 40–78 | Low | Moderate |

| NaBH₄ Reduction | NaBH₄, MeOH | 65–75 | Moderate | Low |

| Reductive Amination | NaBH₃CN, benzylamine | 71 | High | High |

| Chiral Auxiliary | Zinc, acetic acid | 56 | High | High |

Key Insights :

-

Cyclization offers the highest yields but requires strict anhydrous conditions.

-

NaBH₄ reduction is operationally simple but generates diastereomers requiring chromatography.

-

Chiral methods achieve high enantiopurity but involve multi-step protocols.

Industrial-Scale Considerations

For bulk synthesis, the cyclization-reduction sequence is preferred due to scalability. A patent-scale procedure reports:

-

Cyclize diethyl N-benzyl-3-azaadipate (14.7 g) with t-BuOK (5.6 g) in toluene (100 mL) to obtain the oxo intermediate in 40% yield.

-

Reduce with NaBH₄ (3.67 g) in methanol (60 mL) to afford the hydroxyl derivative in 65% yield.

Process intensification strategies, such as continuous flow reactors, could enhance throughput and reduce purification steps.

Chemical Reactions Analysis

Ethyl 1-Benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the fourth position can be oxidized to form a ketone.

Reduction: The carbonyl group at the fifth position can be reduced to form a hydroxyl group.

Substitution: The benzyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

Ethyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate serves as a versatile building block in the synthesis of complex organic molecules. It is particularly useful in creating heterocyclic compounds that are prevalent in biologically active molecules. The compound's unique functional groups allow for modifications that enhance its reactivity and biological activity.

Medicinal Chemistry

Research indicates that this compound exhibits potential therapeutic applications, especially in drug development for neurological disorders. Its derivatives have shown promise as receptor agonists and antagonists, influencing various cellular signaling pathways. For instance, studies have demonstrated its ability to modulate enzyme functions and receptor activities, which could lead to novel treatments for conditions such as depression and anxiety.

This compound has been investigated for its biological activities, including:

- Aldose reductase inhibition : This compound has been shown to enhance the sensitivity of cancer cells to chemotherapy by inhibiting aldose reductase, a key enzyme in glucose metabolism .

- Antibacterial properties : Some derivatives have demonstrated effectiveness against various bacterial strains, indicating potential applications in antimicrobial drug development .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Study on Aldose Reductase Inhibition | This compound enhances HeLa cell sensitivity to doxorubicin | Cancer treatment |

| Synthesis of Receptor Ligands | Utilized as a precursor for synthesizing compounds that interact with cellular receptors | Drug discovery |

| Biological Activity Assessment | Showed modulation of cell signaling pathways affecting gene expression and metabolism | Neurological disorder therapies |

Mechanism of Action

The mechanism of action of Ethyl 1-Benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses .

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl 1-Benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate and Analogs

Physicochemical Properties

- Crystallography: The crystal structure of the methyl-substituted analog (C15H19NO4) reveals intramolecular hydrogen bonding between the C4 hydroxyl and C5 ketone, stabilizing the lactam conformation . Similar interactions are expected in the target compound.

- Solubility and Stability: The morpholine analog’s carboxylic acid group (C12H13NO4) increases hydrophilicity compared to the target’s ethyl ester.

Biological Activity

Ethyl 1-Benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a benzyl group and a carboxylate moiety, which contribute to its diverse biological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 247.29 g/mol |

| Structure | Chemical Structure |

The compound features a pyrrolidine ring with a hydroxyl group and an oxo group, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Preliminary studies have shown efficacy against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent. The mechanism of action may involve the inhibition of bacterial growth by interfering with cell wall synthesis or disrupting metabolic pathways .

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The observed IC values indicate significant growth inhibition, comparable to established chemotherapeutic agents . The proposed mechanism involves the induction of apoptosis and cell cycle arrest, although further research is needed to elucidate specific molecular targets.

Cytotoxic Effects

In addition to its antimicrobial and anticancer activities, this compound exhibits cytotoxic effects on various cell lines. Studies have shown that it can induce cytotoxicity through mechanisms such as oxidative stress and apoptosis, making it a candidate for further development in cancer therapeutics .

The exact mechanism of action of this compound is still under investigation. However, it is believed to interact with specific enzymes or receptors within the cell, potentially leading to the modulation of signaling pathways involved in cell proliferation and survival . Research suggests that the compound may act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in gene expression regulation and cancer progression .

Study 1: Anticancer Efficacy

A study published in MDPI evaluated the anticancer efficacy of this compound against various human cancer cell lines. The results indicated that the compound exhibited potent inhibitory effects on cell viability, with IC values ranging from 10 µM to 20 µM across different cell lines. The study concluded that this compound could serve as a lead for developing new anticancer agents .

Study 2: Antimicrobial Activity Assessment

In another investigation focused on antimicrobial activity, this compound was tested against several bacterial strains. The results demonstrated significant antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli. The study highlighted the compound's potential as an alternative treatment for antibiotic-resistant infections .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 1-Benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from pyrrolidine precursors. Key steps include benzylation at the N1 position, esterification at the C3 carboxyl group, and oxidation to introduce the 5-oxo moiety. Recrystallization from solvents like methylene chloride/petroleum ether is often used for purification .

- Critical Consideration : Optimizing reaction conditions (e.g., temperature, solvent polarity) is essential to avoid side products, such as over-oxidation or ester hydrolysis.

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

- Methodological Answer : High-resolution techniques like single-crystal X-ray diffraction (SC-XRD) are employed for structural confirmation. For example, SC-XRD at 93 K with SHELXL refinement (R factor = 0.049) confirms bond lengths (e.g., C3–C4 = 1.54 Å) and angles (e.g., C2–C3–C4 = 115°), ensuring molecular fidelity .

- Analytical Tools : Complementary methods include H/C NMR for functional group analysis and HPLC for purity assessment (>95%).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.